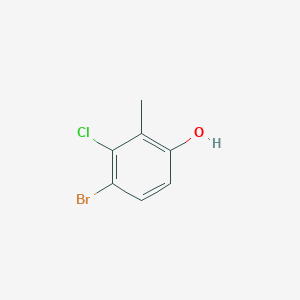

4-Bromo-3-chloro-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFIYKBJLNFNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-2-methylphenol: Properties, Synthesis, and Applications

Introduction

In the landscape of fine chemical synthesis and drug discovery, the utility of halogenated aromatic compounds is well-established. These molecules serve as versatile scaffolds and key intermediates, enabling the construction of complex molecular architectures. Among them, 4-Bromo-3-chloro-2-methylphenol is a substituted phenol of significant interest. Its unique arrangement of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methyl group on a phenolic framework imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and analytical methodologies, offering field-proven insights into its application.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the bedrock of its application in research and development. While experimental data for this specific isomer is not as prevalent as for some of its congeners, we can define its core identity and predict key properties based on its structure and data from closely related compounds.

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-3-chloro-o-cresol |

| CAS Number | Specific CAS number not prominently available in public databases; researchers should verify with supplier. |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol [1][2] |

| Appearance | Expected to be an off-white to light brown crystalline solid, typical for halogenated phenols. |

| Melting Point | Estimated based on related isomers like 4-Bromo-3-methylphenol (59-61 °C) and 4-Chloro-3-methylphenol (64-66 °C). Likely in the range of 60-80 °C.[3][4][5] |

| Boiling Point | Decomposes before boiling under atmospheric pressure; can be distilled under reduced pressure.[6] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents like dichloromethane.[6] |

| Acidity (pKa) | The phenolic proton is acidic. The presence of electron-withdrawing halogens (Br, Cl) increases acidity compared to cresol, while the methyl group slightly decreases it. Expected pKa is lower (more acidic) than that of m-cresol (~10.1). |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, which are critical for its identification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic/hydroxyl region.

-

Aromatic Protons (2H) : The two protons on the aromatic ring will appear as doublets due to coupling with each other. Their chemical shifts will be downfield (typically 6.8-7.5 ppm), influenced by the electronic effects of the substituents.

-

Methyl Protons (3H) : A singlet integrating to three protons, expected around 2.2-2.4 ppm.

-

Hydroxyl Proton (1H) : A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 4.5-6.0 ppm. This peak will exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 7 unique carbon signals:

-

Aromatic Carbons (6C) : Six distinct signals are expected in the range of 110-160 ppm. The carbon bearing the hydroxyl group (C-1) will be the most downfield, while carbons bonded to bromine (C-4) and chlorine (C-3) will also show characteristic shifts.

-

Methyl Carbon (1C) : A single peak in the aliphatic region, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[7]

-

O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic) : Medium to weak bands appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Medium to weak bands appearing just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic) : Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch : A strong band around 1200-1260 cm⁻¹.

-

C-Br / C-Cl Stretch : Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺) : The most critical feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic cluster of peaks will be observed. The spectrum will show a prominent M⁺ peak, an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and a smaller M+4 peak. This pattern is a hallmark of a molecule containing one bromine and one chlorine atom.

Synthesis and Manufacturing

The synthesis of halogenated phenols like this compound typically involves regioselective electrophilic aromatic substitution on a substituted phenol precursor. A plausible and common synthetic strategy starts with 2-methylphenol (o-cresol).

Synthetic Workflow Overview

The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both of which are ortho-, para-directing, must be managed to install the halogens at the correct positions. A common approach involves sequential chlorination and bromination.

Caption: General synthetic route for this compound.

Representative Experimental Protocol (Conceptual)

Causality: This protocol is based on established methods for halogenating phenols.[3][8] The choice of a non-polar solvent for chlorination with sulfuryl chloride minimizes side reactions. Subsequent bromination in acetic acid is a classic method that allows for controlled electrophilic substitution.

-

Chlorination of o-Cresol :

-

Dissolve 2-methylphenol (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂, ~1.05 eq) in the same solvent dropwise over 1-2 hours, maintaining the temperature. The hydroxyl group directs the chlorine to the para position (position 4) and ortho position (position 6). The desired 3-chloro isomer's precursor (6-chloro) would be a major product. To achieve the 3-chloro isomer, one might need to start with a different precursor or use a blocking group strategy. For the purpose of this guide, we assume a pathway to obtain 3-chloro-2-methylphenol.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

-

-

Bromination of 3-Chloro-2-methylphenol :

-

Dissolve the crude 3-chloro-2-methylphenol (1.0 eq) in glacial acetic acid.

-

Cool the solution to 10-15 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. The hydroxyl group is a powerful activating group and will direct the bromine to the position para to it (position 4).

-

Stir the reaction at this temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry.

-

-

Purification :

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key features: the phenolic hydroxyl group, the activated aromatic ring, and the carbon-bromine bond. This trifecta of functionality makes it a highly valuable building block.[3]

-

Phenolic -OH Group : This group is acidic and readily undergoes deprotonation with a base. The resulting phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation) to protect the hydroxyl group or introduce new functionalities.

-

Carbon-Bromine Bond : The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling (with boronic acids)

-

Heck Coupling (with alkenes)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

-

Causality: The bromine atom serves as an excellent leaving group in the oxidative addition step of these catalytic cycles, making this position a reliable site for molecular elaboration.[3][6]

-

-

Aromatic Ring : While heavily substituted, the remaining C-H bond on the ring can potentially undergo further electrophilic substitution, although the steric hindrance and deactivating effect of the halogens would necessitate harsh reaction conditions.

The incorporation of bromine is a known strategy in drug design, potentially enhancing binding affinity through halogen bonding or serving as a site for introducing radiolabels for imaging studies.[9]

Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of chemical synthesis and drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of compounds like this compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a self-validating system for routine quality control. The use of an internal standard can be incorporated for precise quantification.

-

Sample Preparation :

-

Accurately weigh ~10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile or methanol to create a ~1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL using the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% trifluoroacetic acid or formic acid). For example, 60:40 Acetonitrile:Water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength of ~280 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : 25 °C.

-

-

Data Analysis :

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Standard workflow for purity determination by HPLC.

Safety, Handling, and Toxicology

As with all halogenated phenols, this compound must be handled with appropriate care.[10][11] The following guidelines are based on safety data for structurally similar compounds.

Table 2: Hazard and Handling Summary

| Aspect | Guideline |

| Primary Hazards | Causes skin irritation.[12][13] Causes serious eye irritation.[12][13] May cause respiratory irritation.[12][13] Potentially toxic if swallowed or in contact with skin.[11] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15] |

| Handling | Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[10] Avoid generating dust. Keep container tightly closed when not in use. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and acid chlorides.[5][14] Store locked up.[10][11] |

| First Aid Measures | Eyes : Immediately flush with plenty of water for at least 15 minutes.[10][14] Skin : Wash off immediately with soap and plenty of water.[10] Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][14] Inhalation : Move to fresh air.[14] |

| Toxicology | Specific toxicological data for this isomer is limited. However, halogenated phenols as a class can be toxic. Studies on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) show a range of physiological effects, highlighting the need for caution with novel brominated aromatics.[16][17] |

Conclusion

This compound emerges as a chemical intermediate with significant potential. Its value is rooted in the strategic placement of reactive sites: the acidic hydroxyl group for derivatization, the carbon-bromine bond as a linchpin for cross-coupling reactions, and the substituted aromatic core. This combination allows for precise and versatile modifications, making it an attractive building block for creating novel, high-value molecules in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for any scientist looking to leverage its full synthetic potential.

References

-

PubChem. 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Link]

-

CPAchem. Safety data sheet. [Link]

-

PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

Ottokemi. 4-Bromo-3-methylphenol, 98%. [Link]

- Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

PubChem. 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubMed. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. [Link]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

National Institutes of Health. 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol. [Link]

-

ResearchGate. A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]

-

PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

-

YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. [Link]

-

ResearchGate. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF. [Link]

-

YouTube. NMR Analysis - Determining a Structure with IR and NMR. [Link]

Sources

- 1. 4-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

- 6. srinichem.com [srinichem.com]

- 7. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 8. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cpachem.com [cpachem.com]

- 13. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"4-Bromo-3-chloro-2-methylphenol" CAS number

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylphenol and Its Isomeric Congeners: Synthesis, Properties, and Applications

Introduction

Halogenated phenols are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their utility stems from the unique reactivity imparted by the hydroxyl and halogen substituents on the aromatic ring. This guide focuses on the specific, yet sparsely documented, compound This compound . Due to the limited availability of specific data for this exact substitution pattern, this guide will also provide a comprehensive overview of its closely related and better-characterized isomers. This approach allows for a robust understanding of the chemical's likely properties and synthetic utility, grounded in the established behavior of its congeners.

A definitive CAS number for this compound is not readily found in major chemical databases. However, its isomers are well-documented:

-

4-Bromo-2-chloro-3-methylphenol: CAS Number 1799612-08-0[1][2]

-

4-Bromo-3-chloro-5-methylphenol: CAS Number 1881290-80-7[5]

This guide will synthesize information on these related compounds to provide a holistic and technically sound resource for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of halogenated phenols are critical for determining their solubility, reactivity, and appropriate handling procedures. The table below summarizes the key properties of relevant isomers, providing a predictive baseline for this compound.

| Property | 4-Bromo-2-chloro-3-methylphenol | 4-Bromo-2-chloro-6-methylphenol | 4-Bromo-3-chloro-5-methylphenol |

| Molecular Formula | C₇H₆BrClO[1] | C₇H₆BrClO[3] | C₇H₆BrClO[5] |

| Molecular Weight | 221.48 g/mol [1] | 221.48 g/mol [3] | 221.48 g/mol [5] |

| Melting Point | Not available | 45-47°C[3] | Not available |

| Boiling Point | Not available | 254°C at 760 mmHg[3] | Not available |

| XLogP3 | 3.2[1] | 2.4[3] | 3.3[5] |

| Appearance | Not available | White to brown powder | Not available |

Synthesis and Purification

The synthesis of brominated and chlorinated methylphenols typically involves electrophilic aromatic substitution on a cresol (methylphenol) precursor. The regioselectivity of the halogenation is dictated by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.

General Synthetic Approach: Electrophilic Bromination of a Chlorinated Precursor

A common and logical route to a this compound would involve the selective bromination of 3-chloro-2-methylphenol. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The chloro group is a deactivating ortho-, para-director. In 3-chloro-2-methylphenol, the positions ortho and para to the hydroxyl group are C4, C6, and C2 (occupied by methyl). The position para to the hydroxyl (C4) is the most sterically accessible and electronically favorable for bromination.

Exemplary Protocol: Synthesis of 4-Bromo-2-chloro-6-methylphenol

A representative protocol for the synthesis of a related isomer, 4-bromo-2-chloro-6-methylphenol, involves the bromination of 2-chloro-6-methylphenol using N-bromosuccinimide (NBS) in acetic acid.[4][6]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-chloro-6-methylphenol (1 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Solvent Removal: Remove the acetic acid by distillation under reduced pressure.

-

Workup: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium carbonate solution.

-

Drying and Concentration: Dry the organic layer over sodium sulfate and remove the solvent by reduced pressure distillation to yield the product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of bromochloromethylphenols lies in the differential reactivity of their functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This dual reactivity makes these compounds valuable building blocks for creating more complex molecules.

While specific applications for this compound are not detailed in the literature, its structural motifs are present in molecules of pharmaceutical interest. Halogenated aromatic compounds are prevalent in medicinal chemistry, often enhancing drug efficacy through improved binding affinity, metabolic stability, or bioavailability.[8] For instance, related compounds like N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been investigated for their antibacterial activities.[9]

The general class of brominated phenols serves as key intermediates in the synthesis of:

-

Pharmaceuticals: As precursors to complex, biologically active molecules.[10]

-

Agrochemicals: Used in the development of pesticides and herbicides.[11]

-

Material Science: As monomers or additives in the creation of specialized polymers.

Safety and Handling

Based on the safety data for closely related brominated and chlorinated phenols, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

General Safety Precautions:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][14]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[12]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15]

-

Hazard Classifications for Related Compounds:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[12]

-

Eye Damage/Irritation: Causes serious eye irritation.[12][13]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[12][13]

References

-

PubChem. (n.d.). 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 4-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1799612-08-0|4-Bromo-2-chloro-3-methylphenol|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0 [chemicalbook.com]

- 5. 4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 12. fishersci.ca [fishersci.ca]

- 13. aaronchem.com [aaronchem.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Bromo-3-chloro-2-methylphenol

Abstract

4-Bromo-3-chloro-2-methylphenol is a polysubstituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its unique arrangement of electron-donating and electron-withdrawing groups on a phenolic scaffold imparts a nuanced reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the causal relationships between its structure and its expected spectral characteristics, propose a robust synthetic protocol, and explore its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Chemical Identity and Molecular Structure

Precise identification is paramount when dealing with substituted isomers, as even a minor shift in substituent position can dramatically alter chemical and biological properties. This compound is structurally distinct from its isomers, such as 4-Bromo-2-chloro-3-methylphenol, and its identity is unequivocally defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 55289-31-1 | [1] |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(Br)=C1Cl)O | [1] |

| InChIKey | Not readily available in public databases. |

The structural arrangement of the substituents on the phenol ring is the primary determinant of the molecule's electronic distribution and steric profile. The hydroxyl and methyl groups are ortho to each other, while the chloro and bromo groups occupy the meta and para positions relative to the hydroxyl group, respectively.

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Significance in a Laboratory Context |

| Melting Point | Approx. 59-61 °C | Indicates the compound is a solid at room temperature. Useful for assessing purity.[2] |

| Boiling Point | Approx. 142-145 °C | Relevant for purification by distillation, though decomposition may occur at higher temperatures.[2] |

| pKa (Phenolic H) | ~7-8 | The acidity is increased relative to phenol (~10) due to the inductive electron-withdrawing effects of the halogens. This influences its solubility in basic solutions and its nucleophilicity in reactions. |

| LogP | ~3.5-4.0 | The high octanol-water partition coefficient suggests low solubility in water but good solubility in organic solvents like ethers and chlorinated hydrocarbons.[3] |

Spectroscopic and Structural Elucidation: A Predictive Guide

Structural confirmation is the cornerstone of chemical synthesis. For a molecule like this compound, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint. The following sections explain the expected spectral data, providing a self-validating framework for researchers who synthesize this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons (δ 6.5-7.5 ppm): Two signals are expected in the aromatic region. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet, coupled back to the C5 proton. Their precise chemical shifts are influenced by the surrounding substituents. The C6 proton, being ortho to the electron-donating -OH group, may appear more upfield than the C5 proton, which is flanked by two halogens.

-

Methyl Protons (δ 2.0-2.5 ppm): The three protons of the 2-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for an aryl methyl group.

-

Hydroxyl Proton (δ 4.5-6.0 ppm, broad): The phenolic proton will appear as a broad singlet. Its chemical shift is concentration-dependent and it can be exchanged with D₂O, causing the peak to disappear, which is a key validation test.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

-

Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (C1) will be the most downfield (deshielded). The carbons bonded to bromine (C4) and chlorine (C3) will also be significantly affected.

-

Methyl Carbon (δ 15-25 ppm): The methyl carbon will appear as a single peak in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): A series of weaker absorptions just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretches (~1450-1600 cm⁻¹): Several sharp, medium-intensity bands.

-

C-O Stretch (~1200-1260 cm⁻¹): A strong band associated with the phenol C-O bond.

-

C-Br / C-Cl Stretches (500-800 cm⁻¹): Absorptions in the fingerprint region, which can be complex but confirm the presence of halogens.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition.

-

Molecular Ion Peak (M⁺): The key feature will be a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic pattern will emerge.

-

Isotopic Pattern: The analysis will reveal a distinctive cluster for the molecular ion:

-

M⁺: (C₇H₆⁷⁹Br³⁵ClO)

-

M+2: (Contributions from C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO)

-

M+4: (C₇H₆⁸¹Br³⁷ClO) The relative intensities of these peaks (approximately 3:4:1) are a definitive signature for a compound containing one bromine and one chlorine atom, providing powerful validation of the elemental composition.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

From a retrosynthetic perspective, the most logical approach to this compound is through the regioselective bromination of a suitable precursor. The directing effects of the substituents make 3-chloro-2-methylphenol the ideal starting material. The hydroxyl and methyl groups are activating and ortho-, para-directing. The position para to the powerful hydroxyl directing group is the most sterically accessible and electronically favorable site for electrophilic substitution.

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Electrophilic Bromination of 3-Chloro-2-methylphenol

This protocol is a representative methodology. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a solution of 3-chloro-2-methylphenol (1.0 eq) in glacial acetic acid (or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. The use of NBS is often preferred over liquid bromine for its solid form and milder reaction profile, which enhances regioselectivity.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and prevent over-bromination. This is a critical self-validating step.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and a reducing agent like aqueous sodium thiosulfate to quench any unreacted bromine. Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product.

-

Validation: The structure and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.

Chemical Reactivity

The molecule's reactivity is governed by its three key features: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.

-

Phenolic -OH: The acidic proton can be deprotonated with a base to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions to produce ethers and esters.

-

Aromatic Ring: The ring is moderately deactivated to further electrophilic aromatic substitution due to the two halogen atoms. However, the strong directing effect of the hydroxyl group could potentially allow for substitution at the C6 position under forcing conditions.

-

Carbon-Bromine Bond: The C4-Br bond is the most versatile site for synthetic elaboration. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[4] This reactivity makes the compound a highly valuable building block for accessing a diverse range of complex derivatives.

Potential Applications and Research Significance

Halogenated phenols are prevalent motifs in a wide array of biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: The core structure can be found in various therapeutic agents. The ability to use the C-Br bond for late-stage functionalization makes it an attractive intermediate for medicinal chemistry programs aimed at developing novel drugs.[5]

-

Agrochemicals: Many herbicides and fungicides are based on substituted phenolic structures. This compound could serve as a precursor for new agrochemicals.[5]

-

Material Science: Phenolic resins and polymers are widely used. Incorporating heavy atoms like bromine can impart specific properties such as flame retardancy or altered refractive indices, making this a candidate for polymer and materials research.

Safety and Handling

Substituted phenols of this class should be handled with care, as they are often irritants and can be toxic.[6][7]

-

Hazard Classification: Expected to be harmful if swallowed or in contact with skin, and to cause skin and serious eye irritation. May also cause respiratory irritation.[6][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.

References

-

PubChem. 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

-

Sunway Pharm Ltd. 4-Bromo-2-chloro-3-methylphenol - CAS:1799612-08-0. [Link]

-

PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

-

Ottokemi. 4-Bromo-3-methylphenol, 98%. [Link]

-

PubChem. 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound 95% | CAS: 55289-31-1 | AChemBlock [achemblock.com]

- 2. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. srinichem.com [srinichem.com]

- 6. fishersci.ca [fishersci.ca]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-methylphenol

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for 4-Bromo-3-chloro-2-methylphenol, a polysubstituted phenol of interest to researchers in medicinal chemistry and materials science. The proposed synthesis is a strategic two-step process, commencing with the formation of the key intermediate, 3-chloro-2-methylphenol, from 3-chloro-2-methylaniline via a classical diazotization-hydrolysis reaction. The subsequent step involves a highly selective electrophilic bromination at the C4 position, guided by the powerful directing effects of the resident functional groups. This document elaborates on the mechanistic underpinnings, provides detailed experimental protocols, and explains the critical causality behind procedural choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

Halogenated phenolic compounds are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and specialized polymers. Their utility stems from the unique electronic and steric properties imparted by the halogen substituents, which can modulate biological activity, enhance stability, and serve as synthetic handles for further molecular elaboration. This compound is one such compound, presenting a specific substitution pattern that requires a carefully planned synthetic approach to control regiochemistry and maximize yield.

The synthesis strategy detailed herein is predicated on the principles of electrophilic aromatic substitution, leveraging the inherent directing effects of substituents on the phenol ring.[1][2] The hydroxyl (-OH) group is a strongly activating ortho-, para-director, making phenols highly susceptible to electrophilic attack.[3] Our pathway is designed to exploit this reactivity in a controlled manner through a two-step sequence:

-

Synthesis of the Intermediate: Formation of 3-chloro-2-methylphenol, which serves as the direct precursor to our target molecule.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the intermediate to yield the final product.

This approach ensures that the halogen atoms are introduced in a specific, predictable order, circumventing the formation of undesired isomers that could arise from direct, multi-halogenation of a simpler precursor like 2-methylphenol.

Part I: Synthesis of the Key Intermediate: 3-Chloro-2-methylphenol

Rationale for Synthetic Route

The chosen precursor for this synthesis is 3-chloro-2-methylaniline. This starting material is commercially available and contains the required chloro and methyl groups in the correct relative positions. The transformation of an arylamine to a phenol is reliably achieved via the Sandmeyer-type reaction, which involves the diazotization of the amine followed by hydrolysis of the resulting diazonium salt.[4] This method is a cornerstone of aromatic chemistry, valued for its reliability and broad substrate scope.

The reaction proceeds by treating the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures to form a diazonium salt.[5][6] This intermediate is then heated in an aqueous solution, causing the diazonium group (-N₂⁺) to be displaced by a hydroxyl group, with the evolution of nitrogen gas, driving the reaction to completion.

Experimental Protocol: Diazotization and Hydrolysis

This protocol is adapted from established procedures for the synthesis of phenols from anilines.[5][6]

Step-by-Step Methodology:

-

Acidic Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 22% (w/v) sulfuric acid solution in water.

-

Aniline Dissolution: To the stirred sulfuric acid solution, add 3-chloro-2-methylaniline (1.0 eq.) portion-wise. Heat the mixture gently to approximately 70-90°C to ensure complete dissolution of the aniline salt.[5]

-

Cooling & Suspension: Cool the reaction mixture to between 0°C and 5°C using an ice-salt bath. A fine suspension of the aniline sulfate salt should form.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension via the dropping funnel. Critically, maintain the internal temperature below 5°C throughout the addition to prevent premature decomposition of the diazonium salt.

-

Hydrolysis (Phenol Formation): Once the diazotization is complete (as confirmed by a negative starch-iodide paper test for nitrous acid), the reaction vessel is reconfigured for distillation. The mixture is then slowly heated. As the temperature rises to around 90-100°C, the diazonium salt decomposes, releasing nitrogen gas and forming 3-chloro-2-methylphenol.

-

Workup and Purification: After the reaction ceases, the mixture is cooled to room temperature. The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane or methyl isobutyl ketone).[4][5] The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Data Presentation: Key Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 3-chloro-2-methylaniline | Provides the core C-Cl and C-Me bonds. |

| Reagents | NaNO₂, H₂SO₄, H₂O | Standard reagents for diazotization. |

| Molar Ratio (Aniline:NaNO₂) | 1.0 : 1.1 | A slight excess of nitrite ensures complete reaction. |

| Diazotization Temperature | 0 - 5°C | Prevents decomposition of the unstable diazonium salt. |

| Hydrolysis Temperature | ~90 - 100°C | Provides energy to overcome the activation barrier for N₂ displacement. |

| Expected Yield | ~93%[5][6] | This is a high-yielding and reliable transformation. |

Visualization: Workflow for Intermediate Synthesis

Caption: Experimental workflow for the synthesis of 3-chloro-2-methylphenol.

Part II: Regioselective Bromination to Yield this compound

Strategic Rationale & Mechanistic Insights

The final step is the selective bromination of the 3-chloro-2-methylphenol intermediate. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The aromatic ring of the intermediate has three available positions for substitution: C4, C5, and C6.

-

Directing Group Analysis:

-

-OH group (at C1): A powerful activating group that strongly directs electrophiles to the ortho (C2, C6) and para (C4) positions.[7]

-

-CH₃ group (at C2): A moderately activating group, also an ortho, para-director (relative to itself, to C3 and C5).

-

-Cl group (at C3): A deactivating group that nonetheless directs ortho, para (relative to itself, to C2 and C4).

-

-

Predicting the Site of Bromination:

-

Position C4: This position is para to the highly activating -OH group and ortho to the -Cl group. The directing effects of these two groups are additive, making C4 the most electronically favorable site for electrophilic attack.

-

Position C6: This position is ortho to the -OH group. While electronically activated, it is sterically hindered by the adjacent -OH and the nearby -CH₃ group at C2.

-

Position C5: This position is meta to the powerful -OH director, making it the least favorable site.

-

Therefore, bromination is overwhelmingly predicted to occur at the C4 position. To ensure a clean, mono-bromination reaction and avoid the formation of di- or tri-brominated byproducts, which can occur due to the high activation of the phenol ring, mild reaction conditions are essential.[1][8] Using a less polar solvent and a controlled source of bromine, such as N-Bromosuccinimide (NBS), provides this control.[9]

Experimental Protocol: Selective Bromination

This protocol is based on standard procedures for the controlled bromination of activated aromatic rings using NBS.[9]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask protected from light, dissolve 3-chloro-2-methylphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.[9][10]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq.) to the solution in portions at room temperature. A slight excess of NBS may be used to ensure full conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate.

-

Purification: The organic solution is washed sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the target product, this compound. The crude product can often be used directly or further purified by column chromatography if necessary.

Data Presentation: Key Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 3-chloro-2-methylphenol | Contains the correct scaffold for final bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a slow, controlled release of electrophilic bromine, preventing over-bromination. |

| Solvent | Acetic Acid or CHCl₃ | A solvent of moderate to low polarity favors mono-halogenation.[1][10] |

| Molar Ratio (Phenol:NBS) | 1.0 : 1.0 - 1.05 | Stoichiometric control prevents polybromination. |

| Temperature | Room Temperature (~20°C) | Mild conditions are sufficient due to the activated nature of the phenol ring. |

| Expected Yield | > 50-70%[9] | Yields for NBS brominations are typically good. |

Visualization: Overall Synthesis Pathway

Caption: The two-step synthesis pathway to this compound.

System Validation and Conclusion

The trustworthiness of this synthetic pathway lies in its reliance on well-established, high-yielding reactions and the predictable nature of electrophilic aromatic substitution on activated rings. Each step constitutes a self-validating system:

-

Intermediate Validation: The identity and purity of the synthesized 3-chloro-2-methylphenol can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature values.

-

Final Product Validation: Similarly, the final product, this compound, must be characterized to confirm the successful and regioselective addition of the bromine atom. ¹H NMR spectroscopy would be particularly informative, showing distinct shifts and coupling patterns for the remaining aromatic protons.

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from byjus.com[1]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from chemistrysteps.com[7]

-

Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from britannica.com[2]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from chem.ucalgary.ca

-

SlideShare. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol. Retrieved from slideshare.net[3]

-

Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols. Retrieved from patents.google.com[4]

-

ChemicalBook. (2026). 3-CHLORO-2-METHYLPHENOL | 3260-87-5. Retrieved from chemicalbook.com[5]

-

ACS Publications. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. Retrieved from pubs.acs.org[11]

-

Wychem. (n.d.). 3-Chloro-2-methylphenol. Retrieved from wychem.co.uk[12]

-

ChemicalBook. (n.d.). 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis. Retrieved from chemicalbook.com[9]

-

ECHEMI. (n.d.). 3260-87-5, 3-Chloro-2-methylphenol Formula. Retrieved from echemi.com[6]

-

ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis. Retrieved from chemicalbook.com[13]

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from mdpi.com[14]

-

Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from chemistry.stackexchange.com[8]

-

Modern Pesticides. (2024). Synthesis of 3-chloro-2-methylphenyl methyl sulfide. Retrieved from xdny.com[15]

-

YouTube. (2024). XII-11#24 Halogenation of Phenols. Retrieved from youtube.com[10]

Sources

- 1. byjus.com [byjus.com]

- 2. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 3. oms.bdu.ac.in [oms.bdu.ac.in]

- 4. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 5. 3-CHLORO-2-METHYLPHENOL | 3260-87-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Chloro-2-methylphenol | Call Wychem 01440 820338 [wychem.com]

- 13. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. xdnyqk.com [xdnyqk.com]

Spectroscopic Analysis of 4-Bromo-3-chloro-2-methylphenol: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 4-Bromo-3-chloro-2-methylphenol

The unique substitution pattern of this compound, featuring a hydroxyl group, a methyl group, and two different halogen atoms on a benzene ring, gives rise to a distinct electronic and steric environment. This arrangement influences its reactivity, potential for intermolecular interactions, and ultimately its biological activity and material properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of harnessing its potential. This guide will delve into the expected spectral signatures of this molecule, providing a foundational understanding for researchers encountering this or similar substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity and spatial relationships.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OH | 4.5 - 6.0 | Broad Singlet | N/A | The chemical shift of the phenolic proton is variable and concentration-dependent. It appears as a broad singlet due to hydrogen bonding and exchange. |

| Ar-H (H-6) | 7.2 - 7.4 | Doublet | 8.0 - 9.0 | This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic protons. It will be split into a doublet by the adjacent H-5. |

| Ar-H (H-5) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 | This proton is ortho to the hydroxyl group and will be split into a doublet by the adjacent H-6. |

| -CH₃ | 2.2 - 2.4 | Singlet | N/A | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is influenced by the adjacent hydroxyl and chloro groups. |

Logical Relationship of ¹H NMR Signals to Molecular Structure

Caption: Predicted ¹H NMR signal assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | 150 - 155 | The carbon atom attached to the electron-donating hydroxyl group is significantly deshielded and appears downfield. |

| C-2 (-CH₃) | 125 - 130 | The chemical shift is influenced by the attached methyl and adjacent chloro and hydroxyl groups. |

| C-3 (-Cl) | 128 - 133 | The carbon atom attached to the electronegative chlorine atom is deshielded. |

| C-4 (-Br) | 115 - 120 | The carbon atom attached to the bromine atom is shielded relative to the chlorine-substituted carbon. |

| C-5 | 118 - 123 | This aromatic carbon is influenced by the adjacent bromine and hydroxyl groups. |

| C-6 | 130 - 135 | This aromatic carbon is deshielded due to the influence of the adjacent bromine atom. |

| -CH₃ | 15 - 20 | The methyl carbon appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O (Phenolic) | 1200 - 1260 | Strong | Stretching |

| C-Cl | 700 - 850 | Strong | Stretching |

| C-Br | 500 - 650 | Strong | Stretching |

Workflow for IR Spectral Interpretation

Caption: A logical workflow for the interpretation of the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₇H₆BrClO) is approximately 220.48 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks.

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum

| m/z Value | Ion | Rationale |

| ~220, 222, 224 | [M]⁺ | The molecular ion peak cluster, showing the isotopic pattern of one bromine and one chlorine atom. |

| ~205, 207, 209 | [M - CH₃]⁺ | Loss of the methyl group. |

| ~141, 143 | [M - Br]⁺ | Loss of the bromine atom. |

| ~185 | [M - Cl]⁺ | Loss of the chlorine atom. |

| ~113 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from established principles of spectroscopy and comparison with related structures, offer a solid foundation for researchers working with this compound. The provided experimental protocols are standardized methodologies that will enable the acquisition of actual data. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality control of this compound in various scientific and industrial applications.

References

Due to the lack of publicly available experimental data for this compound, this reference section provides sources for general spectroscopic principles and data for related compounds.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

PubChem. PubChem Database. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-chloro-2-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 4-Bromo-3-chloro-2-methylphenol and the Principles of Solubility

This compound is a substituted phenolic compound with a molecular structure that suggests a degree of lipophilicity. The presence of bromine and chlorine atoms, along with a methyl group on the phenol ring, influences its polarity and potential for intermolecular interactions.

dot graph "4_Bromo_3_chloro_2_methylphenol_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Chemical structure of this compound.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., methanol, ethanol).

Based on the solubility of structurally related compounds, such as 4-chloro-3-methylphenol, which is reported to be freely soluble in alcohols, ethers, and ketones, it is anticipated that this compound will exhibit good solubility in a range of polar organic solvents.[1] The hydroxyl group can participate in hydrogen bonding with protic solvents, while the halogen atoms and the aromatic ring can engage in dipole-dipole and van der Waals interactions with a variety of organic solvents.

Theoretical Framework for Solvent Selection

The choice of organic solvents for solubility determination is a critical step that should be guided by the physicochemical properties of the solute. A diverse panel of solvents should be selected to probe a range of intermolecular interactions.

Factors to Consider for Solvent Selection:

-

Polarity: Solvents with varying polarities should be included to establish a solubility profile across the polarity spectrum.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a phenolic compound.

-

Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.

Recommended Solvent Panel for Initial Screening:

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with the phenolic hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Can accept hydrogen bonds and engage in dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Good solvents for a wide range of organic compounds due to their polarity and ability to induce dipoles. |

| Aromatic | Toluene | Can interact with the aromatic ring of the solute through π-π stacking. |

| Non-polar | Hexane | Primarily interacts through weak van der Waals forces; solubility is expected to be lower. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

dot graph "Shake_Flask_Method_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for the shake-flask solubility determination method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant concentration over time.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could interfere with the analysis.

-

-

Analysis of the Supernatant:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) of the compound.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

-

Using HPLC:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the quantification of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standard solutions and the filtered supernatant into the HPLC system.

-

Generate a calibration curve by plotting peak area versus concentration for the standard solutions.

-

-

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the filtered supernatant. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 24.5 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 20.7 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 6.0 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 9.1 | Experimental Value | Calculated Value |

| Chloroform | 4.1 | 4.8 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |

| Hexane | 0.1 | 1.9 | Experimental Value | Calculated Value |

Interpretation of Results:

The solubility data will provide valuable insights into the behavior of this compound in different chemical environments. A higher solubility in polar protic solvents like methanol and ethanol would confirm the significant role of the hydroxyl group in hydrogen bonding. Good solubility in polar aprotic solvents would indicate the importance of dipole-dipole interactions. Conversely, low solubility in non-polar solvents like hexane would highlight the overall polar nature of the molecule.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and employing the robust shake-flask method, researchers can generate the critical data needed for informed decisions in drug development and chemical synthesis. The detailed protocol and data presentation guidelines are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently characterize this important compound.

References

-

Ataman Kimya. 4-chloro-3-methyl-phenol. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 4-Bromo-3-chloro-2-methylphenol via Electrophilic Aromatic Substitution

Executive Summary

The synthesis of polysubstituted aromatic compounds, such as 4-Bromo-3-chloro-2-methylphenol, presents a significant challenge in organic chemistry due to the complexities of controlling regioselectivity. The directing effects of multiple substituents on an aromatic ring can be competitive or cooperative, demanding a carefully planned synthetic strategy to achieve the desired isomer. This guide provides an in-depth, mechanistically-grounded approach to the synthesis of this compound. We will dissect the strategic decisions involved, from the choice of starting material to the specific sequence of electrophilic aromatic substitution (EAS) reactions. The core of this strategy involves a two-step sequence: the synthesis of a key intermediate, 3-chloro-2-methylphenol, followed by a highly regioselective bromination. This whitepaper details the underlying principles, provides step-by-step experimental protocols, and offers insights into process optimization for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Regiocontrol in Phenol Synthesis

Substituted phenols are fundamental building blocks in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, and polymers.[1][2] The specific arrangement of substituents on the phenol ring is critical to the molecule's function. Electrophilic Aromatic Substitution (EAS) is the cornerstone of functionalizing these aromatic systems.[3][4] However, the inherent directing effects of the substituents already present on the ring govern the position of subsequent modifications.[5][6]

The hydroxyl (-OH) group of a phenol is a powerful activating group, meaning it increases the rate of the EAS reaction and directs incoming electrophiles to the ortho and para positions.[7][8] Similarly, alkyl groups like methyl (-CH3) are also activating and ortho, para-directing.[9] Conversely, halogens are weakly deactivating yet are also ortho, para-directors.[5][10] When multiple such groups are present, predicting the outcome of a substitution reaction requires a nuanced understanding of their synergistic and antagonistic effects. The synthesis of this compound is a classic case study in navigating these challenges to achieve a single, pure isomer.

Strategic Planning & Retrosynthetic Analysis